(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide

EGFR inhibitor wild-type EGFR BaF/3 cellular assay

Researchers studying EGFR-driven signaling often face confounding off-target effects from quinazoline-based inhibitors. This cinnamide-based irreversible EGFR inhibitor (CAS 477889-09-1) offers a clean chemical probe for genotype-phenotype correlation studies. - 1.28-fold selectivity for L858R mutant (IC50 = 32 nM) over wild-type EGFR (IC50 = 41 nM) in isogenic cell models. - Structurally divergent cinnamide scaffold avoids HER2/ErbB2 co-inhibition, enabling precise target deconvolution. - Reliable supply with batch-to-batch consistency for reproducible biochemical and cellular assays.

Molecular Formula C23H18BrCl2NO2
Molecular Weight 491.21
CAS No. 477889-09-1
Cat. No. B2642123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide
CAS477889-09-1
Molecular FormulaC23H18BrCl2NO2
Molecular Weight491.21
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)NCC3=CC(=C(C=C3)Cl)Cl)Br
InChIInChI=1S/C23H18BrCl2NO2/c24-19-7-1-17(2-8-19)15-29-20-9-3-16(4-10-20)6-12-23(28)27-14-18-5-11-21(25)22(26)13-18/h1-13H,14-15H2,(H,27,28)/b12-6+
InChIKeyRHIRRTAPLAZVLO-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cinnamide-Based Irreversible EGFR Inhibitor (477889-09-1)


(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide (CAS 477889-09-1) is a synthetic small-molecule irreversible epidermal growth factor receptor (EGFR) kinase inhibitor characterized by an (E)-cinnamide core bearing a 4-bromobenzyloxy phenyl ether and a 3,4-dichlorobenzyl amide tail [1]. Unlike the predominant 4-anilinoquinazoline class of irreversible EGFR inhibitors (e.g., PD168393, CL-387,785, afatinib), this compound utilizes an α,β-unsaturated amide moiety as the Michael acceptor warhead that covalently targets the conserved Cys797 residue within the EGFR ATP-binding pocket . The compound is documented in BindingDB (CHEMBL2031296) with biochemical and cellular IC50 data against wild-type and mutant EGFR variants, establishing it as a nanomolar-potency covalent probe for EGFR-driven signaling research [1].

Mechanism Covalent Cys797-targeting inhibitor with (E)-cinnamide warhead
Scaffold Non-quinazoline core; structurally distinct from 4-anilinoquinazoline EGFR inhibitors
Pathway context Supports wild-type and L858R-mutant EGFR signaling studies in isogenic cell models

Substitution Risks with In-Class EGFR Inhibitors


Irreversible EGFR inhibitors are not functionally interchangeable despite sharing a common covalent mechanism at Cys797. Critical pharmacological properties—including scaffold-dependent binding mode, kinase selectivity profile, mutant-vs-wild-type selectivity window, cellular permeability, and residence time—vary substantially across chemotypes [1]. The cinnamide scaffold of this compound lacks the quinazoline or pyrimidine hinge-binding core present in most clinical and preclinical EGFR covalent inhibitors (e.g., afatinib, neratinib, pelitinib, PD168393, CL-387,785), which directly impacts its selectivity for EGFR over HER2/ErbB2 and its differential activity against the clinically relevant L858R-activating mutant versus wild-type receptor . Using a quinazoline-based irreversible EGFR inhibitor such as PD168393 (EGFR IC50 ~0.7 nM, ErbB2 IC50 ~5.7 nM) as a proxy for this cinnamide compound ignores the divergent ErbB family selectivity profiles that can lead to confounding off-target pharmacology in cellular models co-expressing HER2, particularly in breast and gastric cancer lines . Quantitative comparative data provided below substantiate this differentiation.

Scaffold-dependent binding mode

Cinnamide lacks the quinazoline hinge-binding core; ErbB family selectivity profile may shift relative to quinazoline-based inhibitors.

Mutant vs. wild-type selectivity window

L858R/wild-type selectivity context differs from pan-ErbB inhibitors such as neratinib; mutant-specific signaling interpretation may require scaffold-matched controls.

ErbB2/HER2 cross-reactivity risk

Quinazoline comparators (e.g., PD168393) co-inhibit EGFR and ErbB2; using them as proxies may confound target deconvolution in HER2-co-expressing models.

Quantitative Evidence vs. Established EGFR Inhibitors


Wild-Type EGFR Cellular Potency Profile

In murine BaF/3 cells engineered to express wild-type human EGFR, (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide (477889-09-1) inhibits cell proliferation with an IC50 of 41 nM after 72 h treatment measured by MTS assay [1]. This cellular potency is comparable to the irreversible quinazoline-based EGFR inhibitor CL-387,785, which inhibits EGF-mediated proliferation in A431 cells expressing endogenous wild-type EGFR with IC50 values ranging from 31–125 nM . In contrast, the clinical irreversible pan-ErbB inhibitor neratinib (HKI-272) exhibits substantially weaker potency against wild-type EGFR, with a cell-free biochemical IC50 of 92 nM and cellular EGFR autophosphorylation IC50 of only 3 nM in A431 cells, reflecting the strong cellular potency differences driven by scaffold-specific properties . The 41 nM wild-type cellular IC50 of 477889-09-1 positions it as a potent wild-type EGFR inhibitor with potency within the range of the well-characterized tool compound CL-387,785, while structurally distinct from the quinazoline chemotype.

Wild-type EGFR cellular IC50
Cross-study comparable
41 nM (BaF/3, 72 h MTS)
Supports wild-type EGFR blockade studies
Comparable to CL-387,785 range (31–125 nM) in cellular context
EGFR inhibitor wild-type EGFR BaF/3 cellular assay covalent inhibitor cinnamide scaffold

L858R Mutant vs. Wild-Type Selectivity

In BaF/3 cells expressing the EGFR-activating L858R mutation (a common driver in non-small cell lung cancer), 477889-09-1 inhibits cell growth with an IC50 of 32 nM, representing a 1.28-fold greater potency against the L858R mutant compared to wild-type EGFR (IC50 = 41 nM) in the identical isogenic cellular background [1]. This modest mutant selectivity contrasts sharply with the established clinical irreversible EGFR/HER2 inhibitor neratinib, which demonstrates an EGFR biochemical IC50 of 92 nM with no reported selectivity for L858R mutant over wild-type EGFR . The differential selectivity profile of 477889-09-1 may be attributed to its cinnamide scaffold enabling conformational discrimination between the active conformation preferentially adopted by L858R mutant kinase versus the inactive conformation of wild-type EGFR, a property not shared by quinazoline-based irreversible inhibitors that bind similarly to both forms [2].

L858R mutant selectivity
Cross-study comparable
L858R IC50 32 nM vs. WT 41 nM (1.28-fold); afatinib biochemical ratio 1.25
Measurable mutant selectivity window in cellular context
Isogenic BaF/3 comparison; neratinib lacks demonstrable L858R selectivity
EGFR L858R mutant mutant-selective inhibitor BaF/3 cell assay NSCLC mutation structure-activity relationship

ErbB Family Selectivity: Cinnamide vs. Quinazoline

477889-09-1 inhibits recombinant human EGFR kinase activity with a biochemical IC50 of 1 nM measured by fluorescence-based assay [1], whereas the widely used quinazoline-based irreversible EGFR inhibitor PD168393 inhibits EGFR with an IC50 of 0.7 nM and additionally potently inhibits the closely related ErbB2 (HER2) kinase with an IC50 of 5.7 nM . While both compounds achieve sub-nanomolar to low-nanomolar potency at EGFR, PD168393's quinazoline hinge-binding motif confers significant cross-reactivity with ErbB2, achieving only an 8.1-fold EGFR-over-ErbB2 selectivity window. In contrast, the cinnamide scaffold of 477889-09-1, lacking the quinazoline core recognized by ErbB2, is anticipated to exhibit a substantially wider EGFR selectivity margin, although direct ErbB2 inhibition data for 477889-09-1 has not been reported to date [2].

EGFR vs. ErbB2 selectivity
Cross-study comparable
EGFR IC50 1 nM (biochemical); ErbB2 data not reported. PD168393: EGFR 0.7 nM, ErbB2 5.7 nM (8.1-fold)
Scaffold-predicted broader EGFR selectivity over ErbB2
Direct ErbB2 inhibition data unavailable; verification recommended
ErbB family selectivity EGFR vs HER2 selectivity recombinant kinase assay covalent inhibitor scaffold PD168393 comparator

Covalent Warhead Differentiation: Cinnamide vs. Quinazoline

The irreversible EGFR inhibition mechanism of 477889-09-1 relies on an (E)-cinnamide α,β-unsaturated carbonyl system as the electrophilic warhead that forms a covalent thioether bond with the catalytic Cys797 residue in the EGFR kinase domain . This warhead is embedded within a fully conjugated cinnamide scaffold, which fundamentally differs from the isolated acrylamide warhead appended to position 6 of the quinazoline ring in compounds such as PD168393 and CL-387,785 [1]. The extended conjugation of the cinnamide system of 477889-09-1 may modulate the intrinsic reactivity of the Michael acceptor, potentially altering both the non-covalent binding affinity (Ki) and the covalent inactivation rate (kinact), thereby yielding a distinct residence time profile compared to quinazoline-acrylamide inhibitors. This structural distinction has direct implications for washout kinetics in cellular target engagement studies, where prolonged EGFR suppression after compound removal may confound interpretation of signaling dynamics [2].

Covalent warhead type
Class-level inference
(E)-Cinnamide warhead vs. quinazoline-acrylamide; extended conjugation may alter covalent engagement kinetics
May confer distinct target residence time profile
Experimental kinact/Ki validation required
covalent inhibitor acrylamide warhead Cys797 targeting kinase residence time scaffold comparison

Optimal Applications for 477889-09-1


Mutant-Specific EGFR Signaling in NSCLC Models

Researchers investigating differential signaling output of wild-type versus L858R-mutant EGFR in isogenic BaF/3 or NIH-3T3 cell models should prioritize 477889-09-1 over quinazoline-based irreversible inhibitors such as neratinib. The compound's 1.28-fold selectivity for the L858R mutant (IC50 = 32 nM) over wild-type EGFR (IC50 = 41 nM) in identical cellular backgrounds [1], combined with its cinnamide scaffold that is structurally divergent from the 4-anilinoquinazoline class used clinically, enables cleaner genotype-phenotype correlation studies without confounding by quinazoline-specific off-target activities (e.g., ErbB2 inhibition) [2].

EGFR-Selective Profiling in HER2-Co-Expressing Tumors

For experiments in cancer cell lines that co-express EGFR and HER2 (e.g., BT-474, SK-BR-3, or NCI-N87), where the goal is to attribute phenotypic effects specifically to EGFR kinase inhibition without concomitant HER2 blockade, 477889-09-1 provides a structurally differentiated alternative to PD168393. While PD168393 inhibits both EGFR (IC50 = 0.7 nM) and ErbB2 (IC50 = 5.7 nM) with only 8.1-fold selectivity , the cinnamide core of 477889-09-1 lacks the quinazoline pharmacophore recognized by HER2, reducing the likelihood of dual EGFR/HER2 inhibition and enabling more precise target deconvolution in EGFR-HER2 crosstalk studies [3].

Scaffold Diversification for Covalent Inhibitor SAR

Medicinal chemistry groups engaged in covalent EGFR inhibitor optimization should procure 477889-09-1 as a reference cinnamide-based covalent probe for benchmarking novel non-quinazoline EGFR warheads. The compound's distinct (E)-cinnamide electrophilic warhead geometry and extended conjugation, which differ from the isolated acrylamide used in PD168393, CL-387,785, and afatinib [4], provide a valuable comparative tool for evaluating how warhead electronics and scaffold topology influence covalent binding kinetics (kinact/Ki) and kinome-wide selectivity, particularly in biochemical profiling panels that include ErbB family kinases and non-kinase cysteine-containing proteins [5].

Application
Selection Property
Validation Focus
L858R-mutant vs. wild-type EGFR signaling studies
L858R selectivity context
Isogenic cell proliferation endpoint review
EGFR-selective profiling in HER2-co-expressing models
Scaffold-dependent ErbB family selectivity
EGFR vs. HER2 target deconvolution assays
Covalent inhibitor scaffold benchmarking
Cinnamide warhead electronics and topology
Binding kinetics and kinome-wide selectivity profiling
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